

# The Discovery and Development of AT-533 (ORIC-533): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT-533, also known as ORIC-533, is an orally bioavailable, potent, and selective small molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2] The accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune response.[2] By inhibiting CD73, ORIC-533 aims to reduce adenosine levels, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3] This document provides a detailed technical guide on the discovery and development timeline of ORIC-533, including its mechanism of action, preclinical findings, and clinical trial progress.

## **Discovery and Preclinical Development**

ORIC-533 was discovered by ORIC Pharmaceuticals through a structure-based drug design campaign.[2] The primary goal was to develop a potent and orally bioavailable CD73 inhibitor.

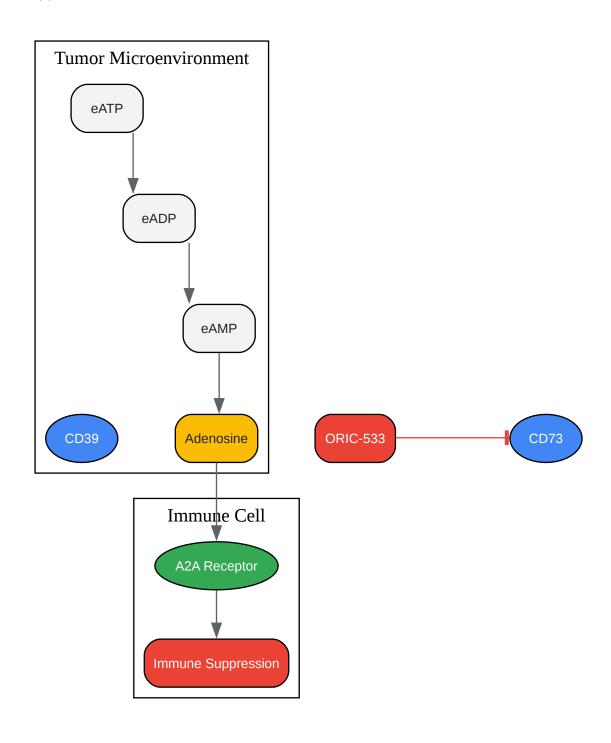
### **Mechanism of Action**

ORIC-533 is a competitive inhibitor of CD73, binding to the enzyme to block the hydrolysis of AMP to adenosine.[3] This leads to a reduction in immunosuppressive adenosine in the tumor microenvironment, which in turn enhances the activity of various immune cells, including T cells and NK cells, against tumor cells.[4]



## **Signaling Pathway**

The signaling pathway affected by ORIC-533 is central to tumor immune evasion. Extracellular ATP and ADP are converted to AMP by CD39. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A) on immune cells, leading to immunosuppression. ORIC-533 directly inhibits CD73, breaking this immunosuppressive cascade.





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Figure 1: Mechanism of Action of ORIC-533 in the Adenosine Pathway.

## **Preclinical Efficacy**

ORIC-533 has demonstrated potent and selective inhibition of CD73 in a variety of preclinical models.

ORIC-533 exhibits picomolar potency against CD73 in biochemical assays and sub-nanomolar to low nanomolar potency in cellular assays.[1][5]

Assay Type	Target/Cell Line	IC50/EC50 (nM)
Biochemical Assay	CD73	<0.1[1]
Cellular Adenosine Production	H1528 (Human)	0.14[1]
Cellular Adenosine Production	EMT6 (Mouse)	1.0[1]
Cellular Adenosine Production	Human CD8+ T-cells	0.1[5]

Table 1: Preclinical Potency of ORIC-533

In an E.G7-OVA syngeneic mouse model, oral administration of ORIC-533 at 150 mg/kg once daily resulted in a 67% tumor growth inhibition (TGI) on day 19.[6] This anti-tumor activity was associated with a reduction in intratumoral adenosine and an increase in CD8+ T-cells.[6]

Ex vivo studies using bone marrow aspirates from patients with relapsed/refractory multiple myeloma demonstrated that ORIC-533 treatment led to a dose-dependent reduction in viable CD138+ myeloma cells.[3] Furthermore, ORIC-533 inhibited adenosine production in the plasma supernatants of these bone marrow aspirates.[3]

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies in preclinical species showed that ORIC-533 has low clearance and high stability, supporting once-daily oral dosing.[1]



Species	IV Clearance (mL/min/kg)	Vss (L/kg)	Half-life (h)
Beagle Dog	1.18	0.270	3.2

Table 2: Pharmacokinetic Parameters of ORIC-533 in Beagle Dogs[1]

## **Clinical Development**

Based on its promising preclinical profile, ORIC-533 advanced into clinical development for the treatment of relapsed/refractory multiple myeloma.

## Phase 1b Clinical Trial (NCT05227144)

An open-label, Phase 1b dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ORIC-533 in patients with relapsed/refractory multiple myeloma.

The study enrolled heavily pretreated patients who were refractory to at least three classes of drugs, with a significant portion being refractory to five classes of drugs and having received prior anti-BCMA therapies.[7] ORIC-533 was administered orally once daily at doses ranging from 400 mg to 1600 mg.[7]



Date	Milestone	
Q4 2021	Phase 1 trial of single agent ORIC-533 expected to initiate in patients with multiple myeloma.	
Q1 2022	Initiated dosing of patients in the Phase 1b trial.	
Q2 2022	Presented preclinical data at the American Association for Cancer Research (AACR) Annual Meeting.	
Q4 2022	Presented preclinical data at the American Society of Hematology (ASH) Annual Meeting.	
Q4 2022	Established a clinical development collaboration with Pfizer for a potential Phase 2 combination study with elranatamab.	
H2 2023	Reported initial data from the Phase 1b trial.	

Table 3: Key Clinical Development Milestones for ORIC-533

ORIC-533 was generally well-tolerated. The majority of treatment-related adverse events were Grade 1 or 2.[7]

The clinical pharmacokinetic profile of ORIC-533 demonstrated a plasma half-life of approximately 24 hours, supporting once-daily dosing.[1] Preliminary pharmacodynamic data showed inhibition of CD73 activity in both serum and bone marrow samples, along with increases in the abundance and activation of CD8+ T cells.[1]

Early evidence of single-agent clinical activity was observed in this heavily pretreated patient population.[1]

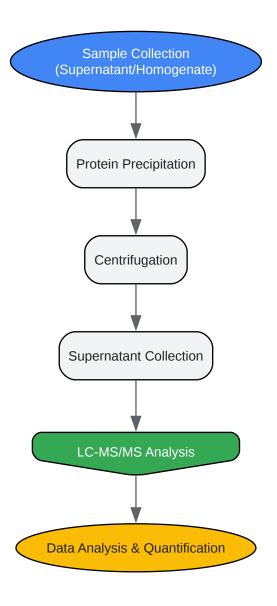
## Experimental Protocols Adenosine Quantification by LC-MS/MS

Adenosine levels in cell culture supernatants and tumor homogenates were quantified by liquid chromatography-mass spectrometry (LC-MS/MS).



#### Workflow:

- Sample Preparation: Cell culture supernatants or homogenized tumor tissues are collected.
- Extraction: Proteins are precipitated, and the supernatant containing adenosine is isolated.
- LC Separation: The sample is injected into a liquid chromatograph for separation of adenosine from other components.
- MS/MS Detection: The separated adenosine is ionized and detected by a mass spectrometer.
- Quantification: The amount of adenosine is determined by comparing its signal to that of a known standard.





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Figure 2: Workflow for LC-MS/MS Quantification of Adenosine.

## Ex Vivo Multiple Myeloma Bone Marrow Mononuclear Cell (BM-MNC) Viability Assay

This assay assesses the cytotoxic effect of ORIC-533 on primary multiple myeloma cells within their native bone marrow microenvironment.

#### Protocol:

- Sample Collection: Bone marrow aspirates are obtained from patients with relapsed/refractory multiple myeloma.
- BM-MNC Isolation: Bone marrow mononuclear cells are isolated from the aspirates.
- Treatment: BM-MNCs are cultured in the presence of varying concentrations of ORIC-533 or a vehicle control for 48-72 hours.[8]
- Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a plasma cell marker) and a viability dye.
- Flow Cytometry: The viability of CD138+ multiple myeloma cells is determined by flow cytometry.[8]

## Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class preclinical profile. It has demonstrated potent and selective inhibition of the adenosine-producing enzyme CD73, leading to anti-tumor effects in preclinical models. The ongoing Phase 1b clinical trial in heavily pretreated multiple myeloma patients has shown an acceptable safety profile, a pharmacokinetic profile supportive of once-daily dosing, and early signs of immune activation and clinical activity. The development of ORIC-533 represents a significant advancement in targeting the immunosuppressive tumor microenvironment and holds potential as a novel immunotherapy for multiple myeloma and potentially other cancers.



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